molecular formula C17H18N2O B1417978 Apotropicamide CAS No. 57322-50-6

Apotropicamide

Cat. No. B1417978
CAS RN: 57322-50-6
M. Wt: 266.34 g/mol
InChI Key: LOVSQYAVWGMIRV-UHFFFAOYSA-N
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Description

Apotropicamide is a synthetic compound that has been used in a variety of scientific research applications. It is a small molecule that is structurally similar to other compounds, such as benzamides, which have been used in the past to study various biological processes. Apotropaicamide has been studied for its ability to modulate the activity of various proteins, enzymes, and receptors, and has been used in laboratory experiments to investigate its potential as a therapeutic agent for certain diseases and conditions. In

Scientific Research Applications

  • Identification and Analysis of Impurities in Medical Substances :

    • Apotropicamide has been identified as a major impurity in commercial tropicamide, a substance used for producing eye drops. The study used techniques like TLC, HPLC-DAD, and HPLC-FT-IR for the detection, identification, and determination of organic impurities in tropicamide. It highlighted the importance of quality control in the production of medical substances (Stefanowicz, Stefanowicz, & Mulas, 2009).
  • Pharmacokinetics and Pharmacodynamics in Drug Research :

    • While not directly related to Apotropicamide, a comprehensive understanding of pharmacokinetics and pharmacodynamics is crucial in drug discovery and development. This includes assessing the therapeutic and toxic properties of drugs, as well as their interaction with various receptors. Such knowledge is integral to the process of identifying and evaluating impurities like Apotropicamide in pharmaceutical substances (Fowler et al., 1999).
  • Role in Ethnopharmacology and Traditional Medicine :

    • Again, while not directly mentioning Apotropicamide, research into ethnopharmacology, which involves the study of traditional cures and indigenous knowledge of medicinal plants, is relevant. This field contributes significantly to the discovery of new drugs and therapeutic approaches. Understanding the role of various compounds in traditional medicine could provide insights into the potential applications of substances like Apotropicamide (Gilani & Atta-ur-rahman, 2005).

properties

IUPAC Name

N-ethyl-2-phenyl-N-(pyridin-4-ylmethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-3-19(13-15-9-11-18-12-10-15)17(20)14(2)16-7-5-4-6-8-16/h4-12H,2-3,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVSQYAVWGMIRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=NC=C1)C(=O)C(=C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70205944
Record name Apotropicamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apotropicamide

CAS RN

57322-50-6
Record name Apotropicamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057322506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apotropicamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APOTROPICAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KTO379T5R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Stefanowicz, J Stefanowicz, K Mulas - Journal of pharmaceutical and …, 2009 - Elsevier
… of a standard of apotropicamide was confirmed by 1 H NMR and 13 C NMR analysis. Validation of the HPLC-DAD method of determination both tropicamide and apotropicamide in the …
Number of citations: 19 www.sciencedirect.com
D Jain, PK Basniwal - Journal of pharmaceutical and biomedical analysis, 2013 - Elsevier
This review describes an epigrammatic impression of the recent trends in analytical perspectives of degradation and impurities profiling of pharmaceuticals including active …
Number of citations: 172 www.sciencedirect.com

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